4-[(1Z)-1-Propen-1-yloxy]aniline
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Overview
Description
4-[(1Z)-1-Propen-1-yloxy]aniline is an organic compound characterized by the presence of an aniline group substituted with a propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1Z)-1-Propen-1-yloxy]aniline typically involves the reaction of 4-hydroxyaniline with propenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyaniline is replaced by the propenyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-[(1Z)-1-Propen-1-yloxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the propenyloxy group to a saturated alkoxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated alkoxy aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-[(1Z)-1-Propen-1-yloxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[(1Z)-1-Propen-1-yloxy]aniline involves its interaction with various molecular targets. The propenyloxy group can participate in nucleophilic or electrophilic reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
4-Hydroxyaniline: Lacks the propenyloxy group but shares the aniline core structure.
4-Methoxyaniline: Contains a methoxy group instead of a propenyloxy group.
4-Ethoxyaniline: Features an ethoxy group in place of the propenyloxy group.
Uniqueness: 4-[(1Z)-1-Propen-1-yloxy]aniline is unique due to the presence of the propenyloxy group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-[(Z)-prop-1-enoxy]aniline |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-7H,10H2,1H3/b7-2- |
InChI Key |
AMTHNUBYEFZGCX-UQCOIBPSSA-N |
Isomeric SMILES |
C/C=C\OC1=CC=C(C=C1)N |
Canonical SMILES |
CC=COC1=CC=C(C=C1)N |
Origin of Product |
United States |
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